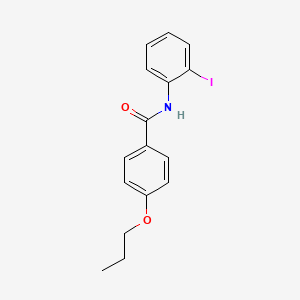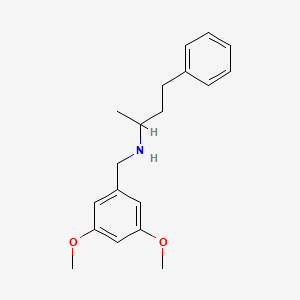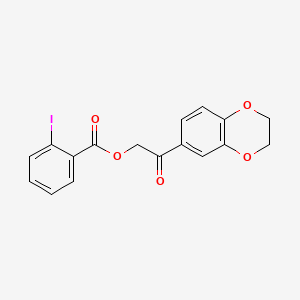![molecular formula C17H23N5O B5007815 N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B5007815.png)
N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide” is also known as Nizatidine . It is a histamine H2 receptor antagonist used to treat gastroesophageal reflux disease by preventing the release of acid and pepsin into the stomach .
Molecular Structure Analysis
The empirical formula for Nizatidine is C12H21N5O2S2 . The molecular weight is 331.46 . The SMILES string representation isCN\C(NCCSCc1csc(CN(C)C)n1)=C/N+=O . Chemical Reactions Analysis
N,N-Dimethylaniline, a similar compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . Methylating agents attack the amine to give the quaternary ammonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of Nizatidine include a molecular weight of 331.46 . The compound is suitable for techniques such as HPLC and gas chromatography .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of Nizatidine and similar compounds could involve their use as precursors to other organic compounds . For instance, N,N-Dimethylaniline is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet . It also serves as a promoter in the curing of polyester and vinyl ester resins .
properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-[methyl(pyridin-3-ylmethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-21(2)17-15(7-5-9-19-17)11-20-16(23)13-22(3)12-14-6-4-8-18-10-14/h4-10H,11-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOQEJXCNNVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)CN(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![allyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5007754.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)benzamide](/img/structure/B5007764.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5007771.png)
![4-bromo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5007774.png)
![7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5007777.png)
![N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5007779.png)
![1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5007789.png)


![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007816.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5007830.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5007834.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5007840.png)